5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a triazole ring, and a thiol group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Introduction of the triazole ring: This step involves the cyclization of a suitable precursor to form the 1,2,4-triazole ring.
Thiol group addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol depends on its specific interactions with molecular targets. These interactions could involve:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.
Disruption of cellular processes: It could interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3,5-dimethyl-1H-pyrazole
- 2-ethylphenyl-1,2,4-triazole
- 4H-1,2,4-triazole-3-thiol
Uniqueness
5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of functional groups and the potential synergistic effects of these groups on its chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H22BrN5S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-[1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-yl]-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H22BrN5S/c1-5-14-8-6-7-9-15(14)24-17(20-21-18(24)25)11(2)10-23-13(4)16(19)12(3)22-23/h6-9,11H,5,10H2,1-4H3,(H,21,25) |
InChI Key |
NHAHCNGKOILQBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C(C)CN3C(=C(C(=N3)C)Br)C |
Origin of Product |
United States |
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